Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate
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Overview
Description
Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate is an organic compound with a complex structure that includes cyano, ethyl, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate typically involves the reaction of ethyl cyanoacetate with 2,6-difluorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the difluorophenyl group can engage in aromatic interactions. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(perfluorophenyl)acetate: Similar in structure but with a perfluorophenyl group instead of a difluorophenyl group.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring instead of a hydrazone linkage.
Uniqueness
Ethyl 2-cyano-2-(2-(2,6-difluorophenyl)hydrazono)acetate is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C11H9F2N3O2 |
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Molecular Weight |
253.20 g/mol |
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-18-11(17)9(6-14)15-16-10-7(12)4-3-5-8(10)13/h3-5,16H,2H2,1H3/b15-9- |
InChI Key |
PJNOGMHMEDVRQB-DHDCSXOGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC=C1F)F)/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC=C1F)F)C#N |
Origin of Product |
United States |
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